Sniper(abl)-058 -

Sniper(abl)-058

Catalog Number: EVT-12562367
CAS Number:
Molecular Formula: C62H75N11O9S
Molecular Weight: 1150.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of SNIPER(ABL)-058 involves several intricate steps that incorporate both chemical and biological methodologies. The process begins with the conjugation of Imatinib to LCL161 through a polyethylene glycol linker. This linker is crucial as it provides the necessary flexibility and solubility for the compound to function effectively within biological systems.

Key steps in the synthesis include:

  1. Preparation of Imatinib Derivative: Starting with Imatinib, modifications are made to enhance its binding affinity to the BCR-ABL protein.
  2. Synthesis of LCL161 Derivative: LCL161 is synthesized or modified to ensure optimal interaction with IAPs.
  3. Linker Attachment: The polyethylene glycol linker is attached to both components, ensuring that they can interact effectively within the cellular environment.
  4. Purification and Characterization: The final compound undergoes purification processes such as chromatography, followed by characterization using techniques like NMR spectroscopy and mass spectrometry to confirm its structure and purity .
Molecular Structure Analysis

The molecular formula of SNIPER(ABL)-058 is C62H75N11O9SC_{62}H_{75}N_{11}O_{9}S, with a molecular weight of approximately 1150.39 g/mol. The structure features:

  • A central Imatinib moiety that binds specifically to the BCR-ABL protein.
  • An LCL161 derivative that interacts with IAPs.
  • A polyethylene glycol linker that connects these two components while providing structural flexibility.

This unique arrangement allows for effective recruitment of E3 ligases, which are essential for tagging BCR-ABL for degradation .

Chemical Reactions Analysis

The chemical reactions involving SNIPER(ABL)-058 primarily focus on its ability to form complexes with BCR-ABL and IAPs. Upon administration:

  1. Complex Formation: SNIPER(ABL)-058 binds simultaneously to BCR-ABL and cIAP1 or XIAP (IAPs).
  2. Ubiquitination: This binding facilitates the ubiquitination of BCR-ABL by recruiting E3 ligases, marking it for degradation.
  3. Proteasomal Degradation: The tagged BCR-ABL protein is then directed to the proteasome for degradation.

The effective dose required for inducing significant degradation has been reported with a DC50 value indicating potency at concentrations as low as 10 nM .

Mechanism of Action

The mechanism of action for SNIPER(ABL)-058 involves several critical processes:

  1. Target Binding: The compound binds to the BCR-ABL oncoprotein while simultaneously engaging IAPs.
  2. Recruitment of E3 Ligases: This dual binding promotes the recruitment of E3 ubiquitin ligases like cIAP1 and XIAP.
  3. Ubiquitination Process: The recruited ligases facilitate the ubiquitination of BCR-ABL, leading to its recognition by the proteasome.
  4. Degradation: Finally, BCR-ABL is degraded via proteasomal pathways, resulting in reduced levels of this oncogenic protein.

In vitro studies have shown that SNIPER(ABL)-058 significantly lowers BCR-ABL levels in CML cell lines such as K562 and KU812, correlating with decreased phosphorylation of downstream substrates critical for oncogenic signaling .

Physical and Chemical Properties Analysis

SNIPER(ABL)-058 exhibits several notable physical and chemical properties:

  • Solubility: The polyethylene glycol linker enhances solubility in aqueous solutions, crucial for biological applications.
  • Stability: The structural integrity is maintained under physiological conditions, allowing effective cellular uptake.
  • Molecular Weight: With a high molecular weight (1150.39 g/mol), considerations regarding permeability and bioavailability are essential.

These properties contribute significantly to its functionality as a targeted therapeutic agent .

Applications

SNIPER(ABL)-058 holds promise in various scientific applications:

  1. Cancer Therapy: Primarily aimed at treating CML and other malignancies driven by BCR-ABL mutations. Its mechanism provides an alternative approach for patients who develop resistance to traditional ABL inhibitors like Imatinib.
  2. Research Tool: As a model compound in studies focusing on targeted protein degradation mechanisms, it aids in understanding how similar compounds can be designed for other oncogenic proteins.
  3. Combination Therapies: Potential use in combination with other therapeutic agents to enhance efficacy against resistant cancer types.

Properties

Product Name

Sniper(abl)-058

IUPAC Name

4-[[4-[2-[2-[2-[2-[3-[2-[(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethoxy]acetyl]piperazin-1-yl]methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide

Molecular Formula

C62H75N11O9S

Molecular Weight

1150.4 g/mol

InChI

InChI=1S/C62H75N11O9S/c1-42-16-21-49(37-52(42)69-62-65-24-22-51(68-62)48-13-8-23-64-38-48)66-59(77)46-19-17-44(18-20-46)39-71-26-28-72(29-27-71)55(74)40-81-33-32-79-30-31-80-34-35-82-50-14-7-12-47(36-50)57(75)53-41-83-60(67-53)54-15-9-25-73(54)61(78)56(45-10-5-4-6-11-45)70-58(76)43(2)63-3/h7-8,12-14,16-24,36-38,41,43,45,54,56,63H,4-6,9-11,15,25-35,39-40H2,1-3H3,(H,66,77)(H,70,76)(H,65,68,69)/t43-,54-,56-/m0/s1

InChI Key

TVHMRPZDSBFQBQ-INNJKCEPSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C(=O)COCCOCCOCCOC4=CC=CC(=C4)C(=O)C5=CSC(=N5)C6CCCN6C(=O)C(C7CCCCC7)NC(=O)C(C)NC)NC8=NC=CC(=N8)C9=CN=CC=C9

Isomeric SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C(=O)COCCOCCOCCOC4=CC=CC(=C4)C(=O)C5=CSC(=N5)[C@@H]6CCCN6C(=O)[C@H](C7CCCCC7)NC(=O)[C@H](C)NC)NC8=NC=CC(=N8)C9=CN=CC=C9

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.